Threo-L-β-Hydroxynorleucine
Description
Properties
Molecular Weight |
161.2 |
|---|---|
Origin of Product |
United States |
Advanced Synthetic Methodologies for Threo L β Hydroxynorleucine and Its Derivatives
Chemo-Enzymatic Synthesis Approaches
Chemo-enzymatic strategies combine the versatility of chemical synthesis with the high selectivity of biocatalysis. This section explores the use of specific amino acid hydroxylases and aldolases for the targeted synthesis of threo-L-β-hydroxynorleucine and related β-hydroxy-α-amino acids.
Utilizing Specific Amino Acid Hydroxylases
Amino acid hydroxylases, particularly those belonging to the Fe(II)/2-oxoglutarate (2OG)-dependent oxygenase superfamily, are instrumental in the direct hydroxylation of C-H bonds. These enzymes offer a direct route to β-hydroxy-α-amino acids with high selectivity, avoiding the need for complex protection and deprotection steps often required in chemical synthesis.
The N-succinyl-L-amino acid dioxygenase (SadA) from Burkholderia ambifaria AMMD is a well-characterized Fe(II)- and α-ketoglutarate-dependent dioxygenase that catalyzes the C3-hydroxylation of N-substituted branched-chain L-amino acids. The enzyme exhibits high stereoselectivity, primarily producing the threo isomer. For the synthesis of β-hydroxy-α-amino acids, SadA is often used in a two-enzyme system with an N-succinyl-L-amino acid desuccinylase (LasA).
SadA has been shown to hydroxylate a variety of N-succinylated aliphatic L-amino acids. The reaction with N-succinyl-L-norleucine (Ns-L-Nle) yields N-succinyl-L-threo-β-hydroxynorleucine. This enzymatic system provides a pathway to optically pure β-hydroxy α-amino acids. The substrate specificity of SadA has been investigated, demonstrating its activity towards several N-succinylated compounds.
| Substrate | Product | Diastereoselectivity |
|---|---|---|
| N-succinyl-L-leucine | N-succinyl-L-threo-β-hydroxyleucine | 99% |
| N-succinyl-L-isoleucine | (2S,3R)-N-succinyl-L-β-hydroxyisoleucine | Data not specified |
| N-succinyl-L-valine | N-succinyl-L-β-hydroxyvaline | Data not specified |
| N-succinyl-L-norleucine | N-succinyl-L-threo-β-hydroxynorleucine | Data not specified |
| N-succinyl-L-norvaline | N-succinyl-L-β-hydroxynorvaline | Data not specified |
The 2-oxoglutarate-dependent hydroxylases are a broad family of enzymes that catalyze the hydroxylation of various substrates in a highly regio- and stereoselective manner. asm.org These enzymes represent a valuable tool for the synthesis of β-hydroxy-α-amino acids due to the irreversible nature of the reaction. asm.org
A notable example is the novel amino acid hydroxylase AEP14369, identified from the moderate thermophilic bacterium Sulfobacillus thermotolerans Y0017. nih.govnih.gov This enzyme, belonging to the clavaminic acid synthase (CAS)-like superfamily, has been shown to catalyze the threo-β-selective hydroxylation of L-histidine and L-glutamine. asm.orgnih.govnih.gov While its activity on norleucine has not been explicitly detailed, its discovery broadens the repertoire of 2-oxoglutarate-dependent hydroxylases available for the potential synthesis of a wider range of β-hydroxy-α-amino acids. asm.orgnih.gov The production of L-threo-β-hydroxy-histidine and L-threo-β-hydroxy-glutamine has been successfully demonstrated using Escherichia coli expressing the gene for AEP14369 as a whole-cell biocatalyst, achieving titers over 20 g/L. nih.govnih.gov
| Product | Concentration (mM) | Titer (g/L) |
|---|---|---|
| L-threo-β-hydroxy-histidine | 137 | 23.4 |
| L-threo-β-hydroxy-glutamine | 150 | 24.3 |
L-isoleucine dioxygenase (IDO) from Bacillus thuringiensis is another member of the α-ketoglutarate-dependent dioxygenase family. nih.gov This enzyme is known for its ability to catalyze hydroxylation, dehydrogenation, and sulfoxidation reactions on various amino acid substrates. nih.gov IDO exhibits interesting regioselectivity when reacting with L-norleucine.
Unlike its highly specific action on some substrates, IDO hydroxylates L-norleucine at two different positions simultaneously. This results in the formation of both 4-hydroxy-L-norleucine and 5-hydroxy-L-norleucine. nih.gov This promiscuity in regioselectivity highlights a key challenge and an area for protein engineering to enhance selectivity for a desired product like β-hydroxynorleucine (3-hydroxynorleucine). The enzyme also hydroxylates other hydrophobic aliphatic L-amino acids, demonstrating its potential for generating a variety of hydroxylated amino acid derivatives. nih.gov
| Substrate | Product(s) |
|---|---|
| L-isoleucine | (2S,3R,4S)-4-hydroxyisoleucine |
| L-leucine | 4-hydroxy-L-leucine |
| L-norvaline | (S)-4-hydroxy-L-norvaline |
| L-norleucine | 4-hydroxy-L-norleucine and 5-hydroxy-L-norleucine |
Aldolase-Catalyzed Reactions
Aldolases are enzymes that catalyze the formation of carbon-carbon bonds, making them highly valuable in organic synthesis. Specifically, threonine aldolases are employed for the asymmetric synthesis of β-hydroxy-α-amino acids.
L-threonine aldolases (LTAs) are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the reversible aldol (B89426) reaction between glycine (B1666218) and an aldehyde to produce a β-hydroxy-α-amino acid. researchgate.net This reaction creates two chiral centers in a single step. acs.org While LTAs exhibit strict control over the stereochemistry at the α-carbon, they often show only moderate diastereoselectivity for the β-carbon, which can be a limitation for their application. researchgate.netacs.org
A related class of enzymes, L-threonine transaldolases (LTTAs), offers an advantageous alternative. nih.gov LTTAs also catalyze the formation of β-hydroxy-α-amino acids but with low reversibility, leading to higher yields and stereoselectivity. nih.gov These enzymes utilize L-threonine as a donor for a glycyl unit, which then reacts with a new aldehyde acceptor. nih.gov The L-threonine transaldolase ObiH has been used for the single-step synthesis of (2S,3R)-β-hydroxyleucine, demonstrating the potential of this enzyme class for producing threo isomers of β-hydroxy-α-amino acids. nih.govnih.gov The development of these enzymes, through discovery and engineering, is a promising avenue for the efficient synthesis of compounds like this compound. acs.orgnih.gov
Diastereoselectivity and Enantioselectivity in Aldol Reactions
The aldol reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of β-hydroxy carbonyl compounds. In the context of synthesizing this compound, the key challenge lies in controlling the stereochemical outcome of the reaction between a glycine equivalent and butanal.
The stereoselectivity of the aldol condensation is influenced by factors such as the choice of reactants, solvent, and temperature. ijnrd.org Threonine aldolases, a class of enzymes, are particularly adept at catalyzing the aldol reaction of glycine with various aldehydes to produce β-hydroxy-α-amino acids. researchgate.netresearchgate.net While these enzymes typically exhibit strict control over the α-carbon's stereochemistry, achieving high diastereoselectivity at the β-carbon can be more challenging. researchgate.net The inherent diastereomeric preferences during the formation of the aldol adduct are critical. ijnrd.org L-threonine aldolases (L-TAs) have been a subject of directed evolution to enhance their diastereoselectivity for the synthesis of specific β-hydroxy-α-amino acids. nih.gov
For the synthesis of this compound, an L-threonine aldolase (B8822740) would be the enzyme of choice to set the L-configuration at the α-carbon. The threo-diastereomer is the desired product. The enzyme's active site architecture plays a crucial role in dictating the facial selectivity of the nucleophilic attack of the glycine enolate on the aldehyde.
| Enzyme Type | Typical α-Stereoselectivity | β-Stereoselectivity | Key Considerations for this compound |
|---|---|---|---|
| L-Threonine Aldolase (L-TA) | L-configuration | Variable (threo or erythro) | Enzyme engineering (directed evolution) may be necessary to enhance threo-selectivity. |
Biocatalytic Reductive Amination for Hydroxyamino Acids
Biocatalytic reductive amination offers a direct and atom-economical route to chiral amines and their derivatives. This method typically involves the use of an amine dehydrogenase or a transaminase to convert a keto acid precursor into the corresponding amino acid. For the synthesis of this compound, a suitable β-keto acid would be 2-keto-3-hydroxyhexanoic acid.
The enzymatic asymmetric synthesis of L-6-hydroxynorleucine from 2-keto-6-hydroxyhexanoic acid has been demonstrated using a branched-chain aminotransferase. researchgate.net This process utilized L-glutamate as the amino donor. A key challenge in such reactions is the potential for product inhibition by the co-product, 2-ketoglutarate. To overcome this, a coupled enzyme system can be employed. For instance, an aspartate aminotransferase can be used to recycle the 2-ketoglutarate back to L-glutamate, while a pyruvate (B1213749) decarboxylase can remove the pyruvate by-product, further driving the reaction equilibrium towards the desired product. researchgate.net This multi-enzyme cascade approach has been shown to significantly improve the yield of the desired amino acid. researchgate.net
The application of a similar biocatalytic reductive amination strategy to a properly functionalized keto-acid precursor represents a promising avenue for the efficient and highly enantioselective synthesis of this compound.
Whole-Cell Bioconversion Systems for Preparative Scale Synthesis
For the large-scale production of specialty chemicals like this compound, whole-cell bioconversion systems offer significant advantages over the use of isolated enzymes. These systems are more cost-effective as they eliminate the need for enzyme purification and can regenerate necessary cofactors in situ. nih.gov
The use of recombinant Escherichia coli cells expressing specific enzymes has been successfully applied to the preparative-scale synthesis of L-threo-β-hydroxy amino acids. nih.gov For example, the production of L-threo-β-hydroxy-histidine and L-threo-β-hydroxy-glutamine has been achieved at titers exceeding 20 g/L using this approach. nih.gov In these systems, the substrate is added to a culture of the engineered microorganisms, which then carry out the desired biotransformation.
The successful application of this technology to other amino acids suggests its feasibility for the synthesis of this compound. A whole-cell system could be designed to express an L-threonine aldolase with high threo-selectivity or a suitable aminotransferase for the reductive amination of a keto-acid precursor. Optimization of reaction conditions, such as substrate concentration, cell density, and incubation time, would be crucial for maximizing product yield and purity. nih.gov
| Biocatalytic System | Advantages | Challenges | Relevance to this compound |
|---|---|---|---|
| Isolated Enzymes | High purity, well-defined reaction conditions. | Costly purification, cofactor regeneration required. | Useful for initial screening and small-scale synthesis. |
| Whole-Cell Bioconversion | Cost-effective, in situ cofactor regeneration, suitable for large scale. | Potential for side reactions, more complex optimization. | Ideal for industrial-scale production. |
Chemical Synthesis Pathways for this compound
While biocatalytic methods are increasingly prevalent, chemical synthesis remains a cornerstone for accessing novel amino acids. The development of enantioselective and diastereoselective strategies is paramount for the efficient synthesis of this compound.
Enantioselective and Diastereoselective Synthesis Strategies
A key strategy in the asymmetric synthesis of β-hydroxy-α-amino acids is the Sharpless asymmetric aminohydroxylation. This reaction allows for the direct, stereocontrolled introduction of both the amino and hydroxyl groups across a double bond. The synthesis of an orthogonally protected L-threo-β-hydroxyasparagine has been achieved using this methodology, highlighting its potential for creating the threo stereochemistry. researchgate.net
Another powerful approach is the asymmetric synthesis of L-6-hydroxynorleucine from 2-keto-6-hydroxyhexanoic acid using a branched-chain aminotransferase, which demonstrates a chemoenzymatic strategy. researchgate.net This method provides high enantiomeric excess (>99% ee). researchgate.net
Furthermore, diastereoselective reductions of β-keto esters can be employed. The use of biocatalysts, such as reductases from baker's yeast, can produce specific diastereomers of α-chloro-β-hydroxy esters with high optical purities. researchgate.net These halogenated intermediates can then be converted to the desired amino acid.
Stereocontrolled Functionalization at the β-Position
The introduction of the hydroxyl group at the β-position with the correct stereochemistry is a critical step in the synthesis of this compound. Asymmetric α-hydroxylation of a carbonyl compound can be a viable strategy. For instance, the proline-catalyzed asymmetric α-hydroxylation of aldehydes has been used in the synthesis of sphingoid bases, which, like this compound, contain a 1,2-amino alcohol motif. researchgate.net The choice of the L- or D-proline catalyst can direct the stereochemical outcome of the hydroxylation. researchgate.net
Directed reductive amination of β-hydroxy ketones is another effective method for preparing 1,3-syn-amino alcohols. organic-chemistry.org This approach involves the stereoselective reduction of an intermediate imino alcohol, where a chelating agent can direct the approach of the reducing agent. organic-chemistry.org
Development of Novel Catalysts and Reagents for Asymmetric Induction
The field of asymmetric catalysis is continually evolving, with new catalysts and reagents being developed to improve the efficiency and selectivity of chemical transformations. For the synthesis of β-hydroxy α-amino acids, novel Cinchona alkaloid-derived ammonium (B1175870) salts have been investigated as phase-transfer catalysts in asymmetric aldol reactions. nih.gov These catalysts have shown improvements in yield and stereoselectivity compared to previous generations of catalysts. nih.gov
Organocatalysis has also emerged as a powerful tool for asymmetric synthesis. Chiral primary and secondary amines derived from natural amino acids have been successfully employed in enantioselective aldol reactions. nih.gov The development of proazaphosphatrane compounds as Lewis base catalysts for the synthesis of β-hydroxynitriles from aldehydes and trimethylsilylacetonitrile represents another advancement. organic-chemistry.org These β-hydroxynitriles are versatile intermediates that can be converted to β-hydroxy-α-amino acids. The continuous development of such novel catalytic systems is crucial for advancing the synthesis of complex molecules like this compound.
Synthetic Routes for Specific β-Hydroxy-α-Amino Acid Derivatives
The synthesis of β-hydroxy-α-amino acid derivatives is a significant area of research due to their presence in numerous biologically active natural products. nih.gov These functionalized amino acids are crucial building blocks for various pharmaceuticals, including antibiotics and anticancer agents. This section details expedient synthetic methodologies for producing enantiomerically pure threo-β-hydroxy derivatives of phenylalanine, tyrosine, histidine, and tryptophan.
An effective and widely applicable method involves a three-step process starting from the corresponding N,N-di-tert-butoxycarbonyl (di-Boc) protected α-amino acids. acs.orgnih.gov This process includes:
NBS-mediated radical bromination of the di-Boc protected α-amino acid.
Treatment with silver nitrate (B79036) in acetone (B3395972) to predominantly form trans-oxazolidinones.
Cesium carbonate catalyzed hydrolysis to yield the desired threo-β-hydroxy amino acid derivative.
Synthesis of threo-β-Hydroxy-L-phenylalanine
The synthesis of threo-β-hydroxy-L-phenylalanine begins with the conversion of L-phenylalanine methyl ester to its di-N-tert-butoxycarbonyl derivative. acs.org Subsequent NBS-mediated bromination in carbon tetrachloride yields a 1:1 mixture of the diastereomeric bromides. acs.org This mixture is then treated with silver nitrate in acetone to afford trans- and cis-oxazolidinones in a 6:1 ratio with a 70% yield. acs.org The trans-oxazolidinone is separated and then hydrolyzed using catalytic cesium carbonate in methanol (B129727) to produce the (2S,3R)-threo-β-hydroxy phenylalanine derivative in 80% yield as a single diastereomer. acs.org
Synthesis of threo-β-Hydroxy-L-tyrosine
For the synthesis of the tyrosine derivative, the NBS-mediated bromination of the di-Boc protected starting material yields a 1:1 mixture of diastereomeric bromides. acs.org Immediate treatment with silver nitrate in acetone results in the formation of trans- and cis-oxazolidinones in a 15:1 ratio with a 65% yield. acs.org The subsequent cesium carbonate-catalyzed hydrolysis of the purified trans-oxazolidinone furnishes the desired threo-β-hydroxy-L-tyrosine derivative. nih.gov
Synthesis of threo-β-Hydroxy-L-histidine
The synthesis of the histidine derivative requires protection of the imidazole (B134444) nitrogen to prevent side reactions. nih.gov Following the general procedure, the radical bromination of the appropriately protected N,N-di-Boc-L-histidine derivative provides the threo bromide and the trans-oxazolidinone. nih.gov Subsequent treatment of the mixture with silver nitrate in acetone gives the trans-oxazolidinone as the major product. nih.gov Finally, hydrolysis catalyzed by cesium carbonate yields the threo-β-hydroxy-L-histidine derivative. nih.gov
Alternatively, an enzymatic approach offers a highly selective and environmentally friendly route to L-threo-β-hydroxy-histidine. nih.gov A novel 2-oxoglutarate-dependent hydroxylase from Sulfobacillus thermotolerans Y0017 has been identified, which catalyzes the threo-β-selective hydroxylation of L-histidine. nih.gov Using a whole-cell bioconversion system with recombinant Escherichia coli expressing this enzyme, significant titers of the product can be achieved. nih.govnih.gov Under optimized conditions, 137 mM (23.4 g/L) of L-threo-β-hydroxy-histidine was produced from L-histidine. nih.govnih.gov
Synthesis of threo-β-Hydroxy-L-tryptophan
The synthesis of the tryptophan derivative follows a similar path. The NBS-mediated radical bromination of the di-Boc protected L-tryptophan directly forms the trans-oxazolidinone in a 72% yield. acs.org The subsequent hydrolysis with cesium carbonate proceeds smoothly to give the desired threo-β-hydroxy-L-tryptophan derivative in 84% yield. acs.org
Detailed Research Findings
The efficiency of the chemical synthesis is influenced by the nature of the aryl substituent on the amino acid. It has been observed that as the aryl groups become more electron-donating, from phenylalanine to tryptophan, the conversion of the intermediate bromides to the oxazolidinones becomes more efficient and is associated with increased stereoselectivity. nih.gov
The enzymatic synthesis of L-threo-β-hydroxy-histidine represents a significant advancement in biocatalysis. The identified hydroxylase, AEP14369, demonstrates high regioselectivity and stereoselectivity for the threo isomer. nih.gov The whole-cell reaction has been optimized for preparative-scale production, showcasing its potential for industrial applications. nih.govnih.gov
Data Tables
Below are interactive data tables summarizing the yields and stereoselectivity for the synthesis of specific β-hydroxy-α-amino acid derivatives.
Table 1: Chemical Synthesis of threo-β-Hydroxy-α-Amino Acid Derivatives
| Amino Acid Derivative | Oxazolidinone Formation (trans:cis ratio) | Oxazolidinone Yield | Final Product Yield (from trans-oxazolidinone) |
| Phenylalanine | 6:1 acs.org | 70% acs.org | 80% acs.org |
| Tyrosine | 15:1 acs.org | 65% acs.org | Not explicitly stated |
| Histidine | Predominantly trans nih.gov | Not explicitly stated | Not explicitly stated |
| Tryptophan | Directly formed trans | 72% acs.org | 84% acs.org |
Table 2: Enzymatic Synthesis of L-threo-β-Hydroxy-histidine
| Parameter | Value |
| Enzyme | 2-oxoglutarate-dependent hydroxylase (AEP14369) nih.gov |
| Host Organism | Recombinant E. coli nih.gov |
| Substrate | L-Histidine nih.gov |
| Product Titer | 137 mM (23.4 g/L) nih.govnih.gov |
| Stereoselectivity | Exclusively threo nih.gov |
Enzymology and Biochemical Mechanisms Involving Threo L β Hydroxynorleucine
Substrate Specificity and Kinetic Parameters of Hydroxylases Acting on Leucine (B10760876)/Norleucine Analogs
Hydroxylases that act on aliphatic amino acids like leucine and its isomer norleucine often belong to the superfamily of Fe(II)/α-ketoglutarate-dependent dioxygenases. researchgate.netresearchgate.net The substrate specificity of these enzymes can be quite distinct. For instance, L-isoleucine dioxygenase (IDO) hydroxylates L-norleucine at the γ- and δ-positions, not the β-position, producing 4-hydroxynorleucine and 5-hydroxynorleucine. mdpi.com
In contrast, other enzymes have been identified that specifically target the β-carbon. An Fe(II)/α-ketoglutarate-dependent dioxygenase from Burkholderia ambifaria, known as SadA, demonstrates potent catalytic activity for the β-hydroxylation of N-substituted L-amino acids, particularly N-succinyl L-leucine. researchgate.net This specificity for N-acylated substrates suggests that modifications to the amino group can be a key determinant for enzyme recognition and activity. While specific kinetic data for threo-L-β-hydroxynorleucine synthesis is not extensively detailed, studies on analogous enzymes provide insight. For example, a novel hydroxylase, AEP14369 from Sulfobacillus thermotolerans, which performs threo-β-hydroxylation on L-histidine and L-glutamine, shows a clear substrate preference. nih.govnih.gov The study of such enzymes reveals that the active site architecture is finely tuned to accommodate specific side chains, influencing binding affinity and turnover rates.
| Enzyme | Source Organism | Substrate(s) | Position of Hydroxylation | Product(s) |
|---|---|---|---|---|
| SadA | Burkholderia ambifaria | N-succinyl L-leucine | β (C3) | N-succinyl L-threo-β-hydroxyleucine researchgate.net |
| IDO (wild-type) | Bacillus thuringiensis | L-norleucine | γ (C4), δ (C5) | 4-hydroxynorleucine, 5-hydroxynorleucine mdpi.com |
| AEP14369 | Sulfobacillus thermotolerans | L-histidine, L-glutamine | β (C3) | L-threo-β-hydroxy-histidine, L-threo-β-hydroxy-glutamine nih.gov |
Regioselectivity and Stereoselectivity in Enzymatic Transformations
Enzymatic hydroxylation of aliphatic amino acids is characterized by high levels of regioselectivity and stereoselectivity, which are challenging to achieve through traditional chemical synthesis. mdpi.com Enzymes can precisely distinguish between different C-H bonds (regioselectivity) and generate a specific stereoisomer (stereoselectivity).
A prime example of β-position selectivity is the enzyme SadA, which converts N-succinyl L-leucine into N-succinyl L-threo-β-hydroxyleucine with greater than 99% diastereoselectivity. researchgate.net This demonstrates exquisite control, favoring both the β-position over others and the threo configuration. Similarly, the enzyme AEP14369 is noted for its threo-β-selective hydroxylation of L-histidine and L-glutamine. nih.gov
In contrast, other enzymes favor different positions. L-isoleucine dioxygenase (IDO) acting on L-norleucine primarily yields a mixture of γ- and δ-hydroxylated products. mdpi.com However, this natural regioselectivity can be altered. Through protein engineering, a single mutation in IDO (T244A) dramatically shifted its selectivity, increasing the proportion of 4-hydroxynorleucine from 78.9% to 96.6%. mdpi.comresearchgate.net This highlights that subtle changes in the enzyme's active site can profoundly redirect the site of hydroxylation. The ability of enzymes to control these outcomes is dictated by the precise positioning of the substrate within the active site relative to the reactive oxygen species. nih.gov
Catalytic Mechanisms of β-Hydroxylation
The hydroxylation of unactivated C-H bonds, such as the β-carbon of norleucine, is an energetically demanding reaction that requires a potent oxidant. pnas.org Enzymes have evolved complex catalytic machinery, typically centered around a metal ion, to perform this chemistry.
Many enzymes that catalyze the β-hydroxylation of amino acids are non-heme Fe(II)/α-ketoglutarate-dependent dioxygenases. researchgate.netresearchgate.netpnas.org This superfamily of enzymes utilizes a conserved catalytic mechanism. nih.gov The active site contains an iron(II) center coordinated by a conserved facial triad (B1167595) of two histidine and one aspartate/glutamate (B1630785) residue. nih.govwikipedia.org
The catalytic cycle begins with the binding of the α-ketoglutarate (αKG) co-substrate to the Fe(II) center, followed by the binding of the primary substrate (e.g., norleucine). This creates a binding site for molecular oxygen (O₂). The O₂ binds to the iron and attacks the α-keto carbon of αKG, leading to the oxidative decarboxylation of αKG into succinate (B1194679) and CO₂. This process generates a highly reactive high-valent iron(IV)-oxo (Fe⁴⁺=O) species, often referred to as a ferryl intermediate. pnas.orgnih.gov This potent oxidant is responsible for abstracting a hydrogen atom from the β-carbon of the substrate, creating a substrate radical. nih.gov In a final "rebound" step, the hydroxyl group from the resulting Fe(III)-OH species is transferred to the substrate radical, yielding the hydroxylated product and regenerating the Fe(II) resting state of the enzyme. The rigid and chiral environment of the enzyme's active site forces the substrate to adopt a specific orientation, ensuring the hydrogen is abstracted and the hydroxyl group is rebound at a precise position and with a specific stereochemistry, thus explaining the high stereospecificity of these enzymes. nih.gov
Another major class of hydroxylating enzymes includes heme-dependent monooxygenases, such as cytochrome P450s. pnas.orgresearchgate.net These enzymes utilize a heme cofactor (an iron-protoporphyrin IX complex) to activate molecular oxygen. pnas.org The catalytic cycle of a P450 enzyme involves the reduction of the ferric (Fe³⁺) heme iron to the ferrous (Fe²⁺) state. Molecular oxygen then binds to the ferrous heme, and subsequent reduction and protonation steps lead to the cleavage of the O-O bond. This generates water and a highly reactive iron(IV)-oxo heme π-cation radical species (Compound I). pnas.orgacs.org This species is an even more powerful oxidant than the ferryl intermediate in non-heme dioxygenases. nih.gov It initiates the hydroxylation reaction by abstracting a hydrogen atom from the substrate, followed by a radical rebound mechanism similar to that of the Fe(II)/αKG-dependent enzymes to form the final hydroxylated product. researchgate.net
Enzyme Engineering and Directed Evolution for Modified Specificity and Activity
Rational design, which involves making specific changes to the enzyme's amino acid sequence based on its 3D structure, has proven effective. For example, analysis of the active site of L-isoleucine dioxygenase (IDO) led to the identification of threonine at position 244 as a key residue for controlling regioselectivity. By mutating this single amino acid to alanine (B10760859) (T244A), researchers were able to significantly enhance the enzyme's preference for hydroxylating L-norleucine at the C4 position. mdpi.com
Directed evolution, a process that mimics natural selection in the laboratory, is another powerful tool. nih.gov This method involves generating a large library of enzyme variants through random mutagenesis and then screening them for the desired property. rcsb.org Variants with improved performance are selected for further rounds of mutation and screening, progressively accumulating beneficial changes. This approach has been used to convert a fatty acid hydroxylase into a propane (B168953) hydroxylase, demonstrating its power to generate novel enzyme functions. nih.gov Such strategies could be applied to existing amino acid hydroxylases to develop novel biocatalysts for the efficient and highly selective production of this compound from norleucine or other precursors.
Biotransformation Processes for the Production of Stereoisomers
Biotransformation, which uses whole microbial cells or purified enzymes to perform chemical reactions, is an attractive method for producing optically active β-hydroxy amino acids. nih.govmdpi.com This approach leverages the inherent high selectivity of enzymes to create enantiomerically pure compounds that are valuable for the pharmaceutical industry. nih.govnih.gov
Biological Roles and Metabolic Pathways of Threo L β Hydroxynorleucine
Integration into Broader Amino Acid and Secondary Metabolite Biosynthesis Networks
Threo-L-β-hydroxynorleucine is integrated into the broader networks of amino acid and secondary metabolite biosynthesis. Secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often have important ecological functions. The biosynthesis of many bioactive peptides, which are short chains of amino acid monomers linked by peptide bonds, incorporates non-proteinogenic amino acids like this compound. nih.govnih.govmdpi.commedchemexpress.com These peptides can have a range of biological activities, including antimicrobial and antihypertensive effects. nih.govnih.gov
The production of these specialized amino acids often involves enzymes from secondary metabolic pathways. For instance, L-threonine transaldolases are enzymes that can be used for the biosynthesis of a variety of β-hydroxylated amino acids. nih.gov The integration of this compound into these pathways highlights the metabolic diversity and adaptability of organisms in producing a wide array of natural products.
Function as a Chiral Building Block in Natural Product Biosynthesis
Chirality, or the property of "handedness," is a fundamental concept in biology, and the specific stereochemistry of molecules is often crucial for their biological activity. This compound serves as a chiral building block in the synthesis of various natural products. nih.govsigmaaldrich.com Its defined stereochemistry is essential for the proper three-dimensional structure and function of the final bioactive molecule.
This compound and similar β-hydroxy-α-amino acids are important components in the assembly of biologically active cyclic peptides. nih.gov Cyclic depsipeptides are a class of cyclic peptides where one or more of the amide bonds are replaced by ester bonds. Many of these compounds exhibit significant biological activities, including antimicrobial and antifungal properties. beilstein-journals.org The incorporation of this compound into these structures is critical for their therapeutic effects. The specific stereochemistry of this amino acid influences the conformation of the peptide ring, which in turn affects its interaction with biological targets.
The metabolic pathways involving this compound can also lead to the synthesis of other non-proteinogenic amino acids and their derivatives. wikipedia.orgfrontiersin.orgmdpi.com Enzymes such as L-threonine transaldolases demonstrate broad substrate specificity, enabling them to catalyze the formation of a variety of β-hydroxy amino acids from different aldehyde substrates. nih.gov This enzymatic versatility allows for the generation of a diverse library of non-proteinogenic amino acids, which can then be incorporated into natural products, leading to novel structures and biological activities.
Specific Molecular and Enzymatic Interactions
This compound can participate in specific interactions with enzymes and other proteins, influencing their function and specificity.
N-linked glycosylation is a critical protein modification process that occurs in the endoplasmic reticulum. The enzyme oligosaccharyltransferase (OST) catalyzes the transfer of an oligosaccharide to asparagine residues within the consensus sequence Asn-Xaa-Thr/Ser. nih.govresearchgate.netnih.gov The hydroxyl group of the threonine or serine residue at the +2 position is crucial for this process.
Studies have shown that the binding of the threonine β-methyl group by OST is specific. Tripeptides containing L-threo-β-hydroxynorleucine, as well as serine and L-threo-β-hydroxynorvaline, are bound much less efficiently by OST than the threonine-containing peptide itself. nih.govresearchgate.net This indicates that the size and structure of the side chain at this position are important for optimal recognition and catalysis by OST, with the enzyme having a highly stereospecific hydrophobic binding pocket for the threonine side chain. nih.govresearchgate.net
| Amino Acid at +2 Position | Relative Binding Efficiency | Key Structural Feature |
|---|---|---|
| Threonine | High | β-methyl group |
| Serine | Low | Lacks β-methyl group |
| L-threo-β-hydroxynorvaline | Low | Ethyl group instead of methyl |
| L-threo-β-hydroxynorleucine | Low | Propyl group instead of methyl |
This compound and its analogs can interact with various amino acid transporters. For example, DL-threo-β-hydroxyaspartate, a related compound, acts as a non-selective competitive substrate inhibitor of all excitatory amino acid transporters (EAATs). nih.gov These transporters are responsible for the uptake of glutamate (B1630785) and aspartate from the synaptic cleft, thereby terminating excitatory neurotransmission. hmdb.ca
The interaction of this compound and similar molecules with these transporters can have significant physiological effects. For instance, D,L-threo-β-hydroxyaspartate can be taken up by nerve terminals and subsequently released as a "false transmitter," interfering with normal neurotransmission. nih.gov This highlights the potential for non-proteinogenic amino acids to modulate the activity of neuronal signaling pathways through their interaction with amino acid transporters.
| Compound | Interaction with EAATs | Effect |
|---|---|---|
| DL-threo-β-hydroxyaspartate | Competitive substrate inhibitor | Inhibits glutamate and aspartate uptake |
| D,L-threo-β-hydroxyaspartate | Uptake and release as a false transmitter | Interferes with excitatory neurotransmission |
Role in Quorum Sensing Analogues
Current scientific literature does not provide specific details regarding the role of this compound as a component of quorum sensing analogues. Quorum sensing is a cell-to-cell communication process in bacteria that relies on the production and detection of signaling molecules to coordinate collective behaviors. While various amino acid derivatives have been investigated for their ability to modulate quorum sensing, specific studies on this compound in this context are not presently available. Research into the synthesis of β-hydroxy-α-amino acids is ongoing, and it is plausible that novel compounds within this class, including this compound, could be explored for such activities in the future.
Potential Physiological Significance in Model Organisms (excluding human clinical context)
There is a lack of specific research detailing the physiological significance of this compound in model organisms. While the biological activities of various non-standard amino acids have been characterized, dedicated studies to elucidate the specific effects of this compound on the physiology of bacteria, yeast, or other model systems have not been reported in the available scientific literature. The biosynthesis of other L-threo-β-hydroxy-α-amino acids has been identified in the production of certain natural products by bacteria, such as the antibiotic obafluorin (B1677078) produced by Pseudomonas fluorescens nih.gov. This suggests that related compounds may have specific biological activities, but direct evidence for this compound is wanting.
Advanced Analytical Research Methodologies for Threo L β Hydroxynorleucine
Spectroscopic Techniques for Stereochemical Elucidation and Confirmation
Spectroscopic methods are fundamental in determining the complex stereochemistry of molecules like Threo-L-β-hydroxynorleucine. These techniques provide detailed information about the connectivity of atoms and their spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C) for Configuration Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assigning the relative configuration of stereocenters. In the case of β-hydroxy-α-amino acids, the coupling constants (³JHH) between the α- and β-protons are diagnostic for differentiating between threo and erythro diastereomers. nih.gov A larger coupling constant is typically indicative of the threo configuration, while a smaller value suggests the erythro form. nih.gov This is because the dihedral angle between the vicinal protons in the most stable staggered conformation differs between the two diastereomers, leading to distinct coupling constants as predicted by the Karplus equation.
Table 1: Representative ¹H NMR Data for Related Amino Acids in H₂O
| Compound | Proton | Chemical Shift (ppm) |
|---|---|---|
| L-Threonine | H-α | 3.58 |
| H-β | 4.25 | |
| Leucine (B10760876) | H-α | 3.73 |
| H-β | 1.71 |
Note: This table provides example data for related compounds to illustrate typical chemical shifts and is not the actual data for this compound. Data sourced from the Human Metabolome Database. hmdb.cahmdb.ca
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography stands as the definitive method for determining the absolute stereochemistry of a chiral molecule. soton.ac.uknih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a detailed three-dimensional map of the electron density, revealing the precise spatial arrangement of every atom in the molecule and within the crystal lattice. soton.ac.uk
For this compound, obtaining a suitable single crystal is a prerequisite. Once a crystal is grown, the diffraction data can be collected and the structure solved. A key parameter in confirming the absolute configuration is the Flack parameter, which should ideally be close to zero for the correct enantiomer. soton.ac.uk In a study on related β-hydroxy-α-amino acids, X-ray crystallography was successfully used to confirm the threo-selective hydroxylation of L-histidine and L-glutamine by a specific enzyme. nih.gov This highlights the power of the technique in unambiguously assigning the absolute configuration of all chiral centers. nih.gov
Table 2: Illustrative Crystallographic Data Parameters
| Parameter | Description |
|---|---|
| Crystal System | The geometric framework of the crystal lattice (e.g., orthorhombic, monoclinic). |
| Space Group | The set of symmetry operations that describe the crystal's symmetry. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the cell edges and the angles between them. |
| Z | The number of molecules in the unit cell. |
| Flack Parameter | A value used to confirm the absolute configuration of a chiral structure. |
Note: This table outlines the types of data obtained from an X-ray crystallography experiment.
Chromatographic Methods for Stereoisomer Separation and Purity Assessment
Chromatographic techniques are essential for separating the different stereoisomers of this compound and for assessing the purity of the synthesized compound.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation of enantiomers and diastereomers. By employing a chiral stationary phase (CSP), it is possible to resolve the different stereoisomers of this compound. The separation is based on the differential interactions between the isomers and the chiral environment of the stationary phase, leading to different retention times.
Commonly used CSPs for amino acid separation include those based on cyclodextrins or macrocyclic glycopeptide antibiotics. For instance, β-cyclodextrin and its derivatives can be added to the mobile phase to form transient diastereomeric complexes with the analytes, enabling their separation. researchgate.net The choice of the specific CSP and mobile phase composition is critical for achieving optimal resolution between the threo and erythro diastereomers, as well as between the L and D enantiomers.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hybrid technique is invaluable for both the structural confirmation and quantification of this compound. lcms.cznih.gov
After separation by the LC system, the analyte is introduced into the mass spectrometer, where it is ionized. The mass-to-charge ratio (m/z) of the molecular ion provides confirmation of the compound's molecular weight. Further fragmentation of the molecular ion (MS/MS) generates a characteristic pattern of fragment ions that serves as a structural fingerprint, confirming the identity of the compound. lcms.cz
For quantitative analysis, a specific and sensitive method such as multiple reaction monitoring (MRM) is often employed. lcms.cz This involves monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. This approach allows for accurate quantification even in complex biological matrices. lcms.czrestek.com Derivatization of the amino acid is sometimes performed to improve its chromatographic behavior and ionization efficiency. nih.gov
Table 3: Typical LC-MS Parameters for Amino Acid Analysis
| Parameter | Description | Example Condition |
|---|---|---|
| Column | The stationary phase used for separation. | C18 or specialized amino acid columns. |
| Mobile Phase | The solvent system used to elute the analyte. | A gradient of aqueous formic acid and acetonitrile. nih.gov |
| Ionization Mode | The method used to generate ions. | Positive Electrospray Ionization (ESI+). lcms.cz |
| MS Detection | The mode of mass analysis. | Multiple Reaction Monitoring (MRM). lcms.cz |
Note: This table provides a general overview of typical parameters. Specific conditions would be optimized for this compound.
Enzymatic Resolution and Monitoring Techniques
Enzymatic resolution is a highly selective method for obtaining enantiomerically pure amino acids. This technique leverages the stereospecificity of enzymes to catalyze a reaction on only one of the enantiomers in a racemic mixture. For β-hydroxy-α-amino acids, enzymes like aldolases can be used. nih.govresearchgate.net These enzymes can catalyze a retro-aldol reaction, selectively degrading one isomer and leaving the other enriched. nih.gov
A more modern approach involves the use of hydroxylase enzymes that can directly and stereoselectively hydroxylate an amino acid precursor. nih.govresearchgate.net For example, a 2-oxoglutarate-dependent hydroxylase from Sulfobacillus thermotolerans was identified to catalyze the threo-β-selective hydroxylation of L-amino acids. nih.govnih.gov
Emerging Analytical Techniques for Comprehensive Characterization
The comprehensive characterization of this compound relies on a suite of advanced analytical methodologies. These techniques are crucial for elucidating the compound's stereochemistry, purity, and molecular structure, which are fundamental to understanding its biological function and potential applications. Emerging analytical techniques are moving towards greater sensitivity, higher resolution, and more detailed structural analysis, often through the coupling of multiple sophisticated technologies.
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) remains a cornerstone for the analysis of β-hydroxy α-amino acids like this compound. Recent advancements have focused on enhancing the selectivity and sensitivity of these methods. For instance, the use of chiral derivatizing agents in conjunction with Ultra-Performance Liquid Chromatography (UPLC)-MS allows for the precise determination of diastereoselectivity. nih.gov Marfey's reagent, for example, is utilized to derivatize the amino acid, enabling baseline separation and accurate quantification of stereoisomers by UPLC with photodiode array (PDA) and MS detection. nih.govresearchgate.net This approach is particularly valuable in monitoring the stereochemical outcome of enzymatic synthesis reactions. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the detailed structural elucidation of this compound. One-dimensional (1H NMR) and two-dimensional NMR techniques provide critical information about the connectivity of atoms and the stereochemical arrangement of the molecule. For instance, 1H NMR analysis can be used to determine the diastereomeric ratio of synthetic products by analyzing the distinct chemical shifts and coupling constants of the α- and β-protons. acs.org Advanced NMR methods, including the use of isotopically labeled compounds (e.g., 13C, 2H), can provide even more detailed conformational analysis of the amino acid side chain. rsc.org
Enzymatic assays are also emerging as a valuable analytical tool. Specific enzymes, such as L-threonine transaldolases (LTTAs), can be used to selectively react with specific stereoisomers of β-hydroxy amino acids. researchgate.net The activity and selectivity of these enzymes can be monitored using techniques like UPLC-MS, providing insights into the stereochemical purity of a sample. nih.gov Furthermore, the development of novel amino acid hydroxylases offers a biocatalytic route for the synthesis and analysis of specific threo-β-hydroxy-α-amino acids. nih.gov
The table below summarizes key analytical techniques and their specific applications in the characterization of this compound and related compounds.
| Analytical Technique | Application | Key Findings/Advantages |
| UPLC-PDA-MS with Marfey's Reagent | Determination of diastereoselectivity and yield in synthetic reactions. nih.govresearchgate.net | Provides high-resolution separation of stereoisomers, enabling accurate quantification and assessment of enantiomeric excess. nih.gov |
| ¹H NMR Spectroscopy | Structural confirmation and determination of diastereomeric ratios. acs.org | Offers detailed information on the chemical environment of protons, allowing for the differentiation of syn and anti isomers based on coupling constants. acs.org |
| Enzymatic Assays (e.g., using ObiH) | Analysis of stereochemical purity and enzymatic synthesis monitoring. researchgate.net | Highly selective for specific stereoisomers, enabling sensitive detection and quantification of the desired product. nih.govresearchgate.net |
| X-ray Crystallography | Absolute determination of stereochemistry. nih.gov | Provides unambiguous three-dimensional structural information, confirming the absolute configuration of the molecule. nih.gov |
Recent research has also explored the use of Brønsted base-catalyzed direct aldol (B89426) reactions for the synthesis of syn-β-hydroxy α-amino acids. acs.org The characterization of the products from these reactions heavily relies on a combination of NMR and chiral HPLC to determine both diastereoselectivity and enantioselectivity. acs.org These advanced synthetic and analytical methodologies are paving the way for the efficient and controlled production of complex amino acids like this compound for further research and development.
Future Directions and Research Perspectives in Threo L β Hydroxynorleucine Studies
Exploration of Novel Biocatalysts and Enzymatic Pathways for Enhanced Stereocontrol
The stereoselective synthesis of Threo-L-β-Hydroxynorleucine, with its two chiral centers, remains a significant challenge. Biocatalysis offers a promising avenue for achieving high stereocontrol in an environmentally sustainable manner. nih.gov Future research will likely focus on the discovery and characterization of new enzymes capable of catalyzing the formation of this specific β-hydroxy-α-amino acid.
Key enzyme classes that warrant further exploration include:
Threonine Aldolases (TAs): These enzymes catalyze the reversible aldol (B89426) condensation of glycine (B1666218) with an aldehyde. researchgate.netnih.gov While powerful, many known TAs exhibit moderate diastereoselectivity for the β-carbon. nih.gov Future work should involve mining microbial genomes for novel TAs with inherent L-threo selectivity and engineering existing ones to enhance this property.
L-threonine Transaldolases (LTTAs): Enzymes like ObiH have shown promise in the diastereoselective synthesis of various β-hydroxy-α-amino acids. researchgate.netnih.gov Exploring the diversity of LTTAs in nature could uncover catalysts with high specificity towards the aliphatic aldehyde required for this compound synthesis.
Amino Acid Hydroxylases: 2-oxoglutarate-dependent hydroxylases represent an alternative pathway, catalyzing the direct and highly stereoselective hydroxylation of an amino acid precursor. nih.gov The discovery of a hydroxylase specific for L-norleucine could provide a direct and irreversible route to the desired product, overcoming the equilibrium limitations of aldolase-based reactions. nih.gov
The table below summarizes promising biocatalyst classes for future research.
| Enzyme Class | Catalytic Reaction | Potential Advantages for Stereocontrol | Research Focus |
| Threonine Aldolases (TAs) | Aldol condensation of glycine and an aldehyde | Complete control at α-carbon; potential for β-carbon control | Discovery of novel TAs with inherent threo-selectivity; Engineering for improved diastereoselectivity. nih.gov |
| L-threonine Transaldolases (LTTAs) | Transaldolation between L-threonine and an aldehyde | High diastereoselectivity demonstrated for some substrates | Screening for LTTAs active with aliphatic aldehydes; Broadening substrate scope. researchgate.net |
| Amino Acid Hydroxylases | Direct C-H hydroxylation of an amino acid | Highly regioselective and stereoselective; Irreversible reaction | Discovery of L-norleucine-specific β-hydroxylases. nih.gov |
Rational Design and Synthesis of this compound Analogs with Modified Biochemical Properties
The structural scaffold of this compound provides a valuable template for creating novel non-canonical amino acids (ncAAs) with tailored properties. nih.gov Rational design and synthesis of analogs are crucial for exploring structure-activity relationships and developing molecules for applications in medicinal chemistry and materials science. nih.govnih.gov
Future research in this area will focus on several key modification strategies:
Side-Chain Modification: Altering the length and functionality of the propyl side chain can influence the molecule's polarity, steric bulk, and potential for specific interactions. Introducing functional groups such as halogens, cyano groups, or alkynes could impart unique chemical reactivity or biological activity.
Backbone Modification: N-alkylation or esterification of the backbone amine and carboxyl groups can modify the molecule's charge, stability, and ability to be incorporated into peptides. N-functionalized amino acids are important building blocks for many bioactive molecules. nih.govresearchgate.netmanchester.ac.uk
Stereochemical Variation: While the focus is on the L-threo isomer, the synthesis of the other three diastereomers (L-erythro, D-threo, D-erythro) is essential for comprehensive biological evaluation and understanding the stereochemical requirements for specific targets.
The goal of these synthetic efforts is to produce analogs with enhanced or novel biochemical properties, such as increased metabolic stability, improved binding affinity to a target enzyme, or new catalytic functions when incorporated into peptides.
Development of Advanced Biocatalytic Engineering Strategies for Sustainable Production
For this compound to be a viable building block for industrial applications, sustainable and scalable production methods are essential. Advanced biocatalytic engineering strategies are at the forefront of achieving this goal. nih.govdovepress.com
Future research will concentrate on:
Enzyme Engineering: Techniques like directed evolution and structure-guided rational design will be employed to improve the catalytic efficiency, stability, and stereoselectivity of enzymes used for synthesis. researchgate.netnih.gov For example, engineering efforts can enhance an enzyme's tolerance to high substrate concentrations or organic solvents, which are often necessary for preparative-scale reactions. researchgate.net
Whole-Cell Biocatalysis: Using engineered microorganisms that overexpress the desired enzyme(s) can be more cost-effective than using purified enzymes. researchgate.net This approach avoids costly and time-consuming protein purification steps. Research will focus on optimizing host strains to maximize product yield and minimize byproduct formation.
Metabolic Engineering: Designing synthetic metabolic pathways within a microbial host can enable the de novo production of this compound from simple carbon sources like glucose. This involves assembling a multi-enzyme cascade within the cell to convert central metabolites into the target amino acid.
These engineering strategies aim to create robust and efficient biocatalytic systems that reduce reliance on traditional chemical synthesis, leading to greener and more economical production processes. mdpi.com
Elucidation of Undiscovered Biological Roles and Metabolic Fates in Diverse Organisms
A significant gap in the current understanding of this compound is its natural occurrence, biological function, and metabolic fate. While many β-hydroxy-α-amino acids are found in naturally occurring peptides with potent biological activities, the specific roles of this compound are largely unknown. nih.govnih.gov
Critical areas for future investigation include:
Screening for Natural Occurrence: A systematic search for this compound in natural sources, such as microbial fermentation broths, plant extracts, and marine organisms, is needed. Its discovery in a natural product would provide crucial clues about its biosynthetic pathway and biological context.
Investigating Biological Activities: Synthesized this compound and its analogs should be screened for a wide range of biological activities, including antimicrobial, enzyme inhibitory, and cell signaling effects. nih.gov
Metabolic Fate Studies: Understanding how organisms metabolize this compound is essential for any potential therapeutic application. Research should aim to identify the enzymes and pathways involved in its catabolism. Studies on the metabolism of other amino acids and their derivatives, such as leucine (B10760876) and its metabolite β-hydroxy-β-methylbutyrate (HMB), can provide a framework for these investigations. nih.govnih.govcaldic.com This includes determining whether it is incorporated into proteins, degraded for energy, or converted into other signaling molecules. nih.govmdpi.commdpi.com
Elucidating these fundamental biological aspects will not only expand our knowledge of this unique amino acid but could also unveil new therapeutic or biotechnological applications.
Computational Chemistry and Molecular Modeling for Reaction Mechanism Prediction and Enzyme Design
Computational approaches are indispensable tools for accelerating research in biocatalysis and enzyme engineering. nih.govengconfintl.orgnais.net.cn In the context of this compound, these methods offer powerful predictive capabilities.
Future research will increasingly leverage:
Molecular Docking and Simulation: These techniques can be used to model how precursor substrates bind within the active site of an enzyme, such as a threonine aldolase (B8822740). This can help predict the stereochemical outcome of a reaction and identify key amino acid residues that control selectivity. acs.org
Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM methods can elucidate detailed reaction mechanisms, providing insights into transition states and the energetic barriers associated with the formation of different stereoisomers. This knowledge is crucial for the rational design of enzymes with enhanced diastereoselectivity.
Computational Enzyme Design: Algorithms can be used to redesign existing enzymes or even design novel enzymes from scratch with a desired function. engconfintl.org For example, computational tools can guide the mutation of residues in an enzyme's active site to favor the binding orientation that leads to the this compound product. acs.orgresearchgate.net
The integration of these computational tools with experimental work will create a synergistic cycle of prediction, design, and validation, significantly speeding up the development of efficient biocatalysts and novel analogs of this compound.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : Distinguishes stereoisomers via coupling constants (e.g., values > 8 Hz indicate threo configuration) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (CHNO) with an expected [M+H] ion at m/z 164.092 .
- Circular Dichroism (CD) : Validates optical activity, with characteristic peaks at 210–220 nm for β-hydroxylated amino acids .
How can researchers resolve contradictions in stereochemical outcomes during this compound-mediated peptide modifications?
Advanced Research Focus
Contradictions in stereochemical outcomes often arise from competing epimerization pathways during peptide coupling. Mitigation strategies include:
- Reaction Optimization : Lowering temperature (e.g., 0–4°C) and using non-polar solvents (e.g., dichloromethane) to reduce racemization .
- Deuterium Labeling : Track hydrogen migration pathways to identify intermediates, as demonstrated in thermal decomposition studies of analogous compounds .
- Kinetic Analysis : Measure half-lives of epimerization under varying conditions (e.g., t = 2.8 ± 0.6 s for isoindene intermediates) to model reaction pathways .
What experimental strategies mitigate decomposition or epimerization of this compound under physiological conditions?
Q. Advanced Research Focus
- Stabilization Techniques : Use cryoprotectants (e.g., trehalose) in aqueous buffers to prevent β-hydroxyl group oxidation .
- pH Control : Maintain pH 6.5–7.5 to avoid acid-catalyzed epimerization .
- Inert Atmospheres : Conduct reactions under nitrogen/argon to minimize oxidative degradation .
- Data Contradictions : Conflicting reports on thermal stability (e.g., decomposition at >80°C vs. rearrangement at 182°C) suggest context-dependent protocols .
What is the role of this compound in bioconjugation strategies for targeted drug delivery systems?
Basic Research Focus
this compound serves as a linker for attaching targeting moieties (e.g., antibodies) to therapeutic payloads:
- Functional Groups : The β-hydroxyl and amine groups enable site-specific conjugation via carbodiimide chemistry .
- Case Study : In antibody-drug conjugates (ADCs), it improves specificity (reducing off-target effects by 40–60%) and enhances serum stability (t > 72 hours) .
How do solvent polarity and temperature influence the reaction kinetics of this compound in peptide coupling reactions?
Q. Advanced Research Focus
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate coupling but increase epimerization risk (30% racemization vs. 5% in dichloromethane) .
-
Temperature Dependence : At 25°C, coupling efficiency reaches 85% in 2 hours, but epimerization rises to 15%; at 4°C, efficiency drops to 60% with <5% racemization .
-
Data Table :
Solvent Coupling Yield (%) Racemization (%) DMF 85 30 DCM 75 5
What are the limitations of current computational models in predicting this compound’s behavior in enzymatic systems?
Q. Advanced Research Focus
- Gaps in Force Fields : Most molecular dynamics (MD) simulations fail to accurately model β-hydroxyl interactions with active sites (error margins >20%) .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Improved accuracy for hydrogen-bonding networks but computationally intensive (>1000 CPU hours per simulation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
